trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Description
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 116857-05-7) is a cyclic carbonate derivative with a molecular formula of C₅H₆Cl₂O₃ and a molar mass of 185.01 g/mol . Its structure features two chlorine atoms and two methyl groups in a trans configuration on the 4,5-positions of the 1,3-dioxolan-2-one ring. The compound is characterized by the SMILES notation ClC1(C)C(Cl)(C)OC(O1)=O .
This compound is primarily utilized as a pharmaceutical intermediate and impurity reference standard, notably in the synthesis of angiotensin II receptor blockers like Olmesartan and Azilsartan . Its stereochemical purity is critical for ensuring drug efficacy and safety. Storage conditions typically recommend -20°C to maintain stability, reflecting its sensitivity to thermal degradation .
Properties
Molecular Formula |
C5H6Cl2O3 |
|---|---|
Molecular Weight |
185.00 g/mol |
IUPAC Name |
(4S,5S)-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3/t4-,5-/m1/s1 |
InChI Key |
CYWTZUGZRSAQEN-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@]1([C@](OC(=O)O1)(C)Cl)Cl |
Canonical SMILES |
CC1(C(OC(=O)O1)(C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The melting point of the compound is between 88-90°C, and it has a predicted boiling point of 252.3±30.0°C .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is stored in a -20°C freezer under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Employed in reduction reactions.
Nucleophiles: Utilized in substitution reactions to replace chlorine atoms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted dioxolane derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₅H₆Cl₂O₃
- Molecular Weight : 185.01 g/mol
- CAS Number : 116857-05-7
- Structure : Contains two chlorine atoms and two methyl groups attached to a dioxolane ring.
Organic Synthesis
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one serves as a versatile building block in organic synthesis. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it valuable in the preparation of complex organic molecules.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols |
| Substitution | Amines, thiols (as nucleophiles) | Substituted dioxolanones |
Pharmaceutical Development
This compound is pivotal in the synthesis of pharmaceutical intermediates. Its unique structure allows for modifications that enhance the biological activity of drug candidates. For instance, it has been utilized in the development of prodrugs that improve the solubility and bioavailability of active pharmaceutical ingredients.
Case Study : Research by Ikeda et al. (1988) demonstrated the use of this compound in synthesizing olmesartan medoxomil, an angiotensin II receptor antagonist used for hypertension treatment .
Industrial Applications
In industrial chemistry, this compound is employed in the production of specialty chemicals and materials. Its chemical properties facilitate the synthesis of polymers and other advanced materials.
| Industry Application | Description |
|---|---|
| Specialty Chemicals | Used in the formulation of pesticides and antifungal agents. |
| Polymer Synthesis | Acts as a monomer or intermediate in polymer production. |
The biological activity of this compound is primarily due to its ability to act as a reactive intermediate in biochemical pathways. It can interact with enzymes and receptors leading to potential therapeutic effects.
Mechanism of Action
The mechanism of action of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one becomes evident when compared to analogous cyclic carbonates. Below is a detailed analysis:
4,5-Dichloro-1,3-dioxolan-2-one
- Structure : Lacks methyl groups but retains two chlorine atoms at the 4,5-positions.
- Molecular Formula : C₃H₂Cl₂O₃; Molar Mass : 156.95 g/mol .
- Applications : Serves as a precursor for synthesizing fluorinated derivatives (e.g., 4,5-difluoro-1,3-dioxolan-2-one) via fluorine-chlorine substitution reactions .
- Safety : Classified under GHS hazard guidelines, with stringent handling protocols due to reactivity .
| Property | This compound | 4,5-Dichloro-1,3-dioxolan-2-one |
|---|---|---|
| Molecular Formula | C₅H₆Cl₂O₃ | C₃H₂Cl₂O₃ |
| Molar Mass (g/mol) | 185.01 | 156.95 |
| Key Substituents | Chlorine, Methyl (trans) | Chlorine |
| Primary Use | Pharmaceutical impurity standard | Electrolyte additive precursor |
| Storage Temperature | -20°C | Room temperature |
cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
- Structure : Cis stereoisomer of the trans compound.
- Molecular Formula : C₅H₆Cl₂O₃; Molar Mass : 185.01 g/mol .
- Physical Properties : Predicted density of 1.46 g/cm³ and boiling point of 252.3°C .
- Differentiation : The cis configuration alters steric and electronic properties, impacting reactivity in asymmetric synthesis.
4,5-Dimethyl-1,3-dioxolan-2-one
- Structure : Methyl groups replace chlorine atoms.
- Molecular Formula : C₅H₈O₃; Molar Mass : 116.11 g/mol .
- Synthesis : Produced via dechlorination of 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one using organic bases like N,N-dimethylaniline .
- Applications : Used in NMR studies and as a solvent in organic reactions .

4,5-Difluoro-1,3-dioxolan-2-one
- Structure : Fluorine atoms replace chlorine.
- Molecular Formula : C₃H₂F₂O₃; Molar Mass : 124.04 g/mol .
- Synthesis : Prepared via fluorine-chlorine substitution from 4,5-dichloro-1,3-dioxolan-2-one under mild conditions .
- Applications : Explored as a lithium-ion battery electrolyte additive due to enhanced thermal stability .
4,5-Diphenyl-1,3-dioxolan-2-one
Biological Activity
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (commonly referred to as DDDO) is a chemical compound belonging to the dioxolone class. Its molecular formula is C₅H₆Cl₂O₃, and it has a molecular weight of 185.01 g/mol. This compound is notable for its unique structure, which includes two chlorine atoms and two methyl groups on its dioxolane ring. Such structural characteristics contribute to its reactivity and potential applications in organic synthesis and pharmaceuticals.
The compound exhibits significant reactivity due to the presence of the chlorine substituents and the methyl groups. These features enhance its ability to act as a reactive intermediate in various chemical reactions, allowing it to interact with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆Cl₂O₃ |
| Molecular Weight | 185.01 g/mol |
| CAS Number | 116857-05-7 |
Case Studies and Research Findings
Research into DDDO's biological activity is still emerging. However, some studies have highlighted its potential:
- A study focused on the synthesis of derivatives from DDDO revealed that modifications could lead to compounds with enhanced biological activity or different physical properties. This underscores the importance of DDDO in medicinal chemistry.
- Another investigation indicated that compounds derived from DDDO could exhibit notable pharmacological effects, although specific mechanisms remain to be elucidated.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | Similar dioxolane structure | Distinct stereochemistry |
| 4,5-Dimethyl-1,3-dioxolan-2-one | Lacks chlorine substituents | Simpler structure with different reactivity |
| 4,5-Dichloro-1,3-dioxolan-2-one | Related compound with different substituents | Used in organic synthesis |
The presence of both chlorine and methyl groups in DDDO enhances its reactivity compared to related compounds, making it a valuable intermediate in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one?
- Methodological Answer : The compound can be synthesized via cyclocarbonylation of 2,3-butanediol derivatives with phosgene analogs under controlled conditions. Key steps include:
- Reacting 2,3-dimethyl-2,3-butanediol with a chlorinating agent (e.g., thionyl chloride) to form the dichloro intermediate.
- Cyclization using triphosgene or carbonyl diimidazole in anhydrous dichloromethane at 0–5°C to prevent thermal degradation.
- Purification via silica gel chromatography (ethyl acetate/petroleum spirit gradient) to isolate the trans isomer, as described for analogous cyclic carbonates .
- Critical Parameters : Reaction temperature, stoichiometry of chlorinating agents, and inert atmosphere to avoid side reactions.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Expect signals at δ 1.33–1.50 ppm (methyl groups) and δ 4.29–4.90 ppm (dioxolane ring protons). Splitting patterns distinguish trans (axial-equatorial coupling) from cis isomers .
- 13C NMR : Carbonyl resonance at δ 154.6–154.7 ppm; ring carbons at δ 76.1–80.0 ppm .
- IR Spectroscopy : Strong C=O stretch near 1809 cm⁻¹ .
- Mass Spectrometry : ESI HRMS expected at m/z 207.0034 [M+Na]+ (calculated for C₅H₆Cl₂O₃Na) .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective synthesis of the trans isomer under organocatalytic conditions?
- Methodological Answer :
- Catalytic Pathway : Bifunctional organocatalysts (e.g., thiourea-amine systems) stabilize intermediates via hydrogen bonding, favoring trans selectivity through a chair-like transition state.
- Kinetic Control : Lower activation energy for trans formation due to reduced steric hindrance compared to cis .
- Experimental Validation : Use variable-temperature NMR to monitor intermediate conformations and DFT calculations to model transition states .
Q. How does the stereochemistry of this compound influence its reactivity in ring-opening polymerization (ROP)?
- Methodological Answer :
- ROP Applications : The trans isomer’s rigid geometry enhances polymer crystallinity. Initiation with nucleophiles (e.g., amines) proceeds via backside attack, retaining stereochemistry.
- Kinetic Studies : Compare polymerization rates (DSC/TGA) of trans vs. cis isomers. Trans derivatives show higher thermal stability (Tₘ ~150°C) due to ordered packing .
- Advanced Characterization : Use MALDI-TOF to analyze end-group fidelity and GPC for molecular weight distribution .
Q. What experimental frameworks assess the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–11) at 25–50°C. Monitor Cl⁻ release via ion chromatography to quantify dechlorination rates .
- Photodegradation : Exclude to UV-Vis light (254 nm) in aqueous/organic solvents; analyze intermediates by LC-MS .
- Ecotoxicity Assays : Use Daphnia magna or algal models (OECD 201/202 guidelines) to evaluate acute/chronic toxicity. Correlate results with logP (predicted ~2.1) for bioaccumulation potential .
Data Contradictions and Resolution
- Stereochemical Assignments : Early studies misassigned cis/trans ratios due to overlapping NMR signals. Use NOESY (nuclear Overhauser effect) to resolve spatial proximities .
- Thermal Stability : Discrepancies in reported boiling points (e.g., 252.3±30.0°C predicted vs. experimental ~220°C) highlight the need for differential scanning calorimetry (DSC) validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

